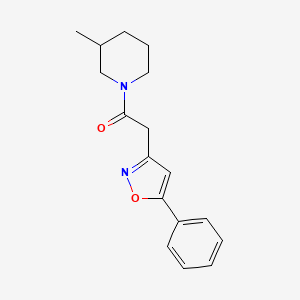

1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone

Beschreibung

1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone is a synthetic organic compound featuring a central ethanone moiety linked to two heterocyclic substituents: a 3-methylpiperidine group and a 5-phenylisoxazole ring.

Eigenschaften

IUPAC Name |

1-(3-methylpiperidin-1-yl)-2-(5-phenyl-1,2-oxazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13-6-5-9-19(12-13)17(20)11-15-10-16(21-18-15)14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGMMUYUCXTQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne or alkene.

Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the isoxazole and piperidine moieties under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone involves its interaction with specific molecular targets. These could include:

Receptors: Binding to neurotransmitter receptors in the brain.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogs from the evidence:

Table 1: Structural Comparison of Ethanone Derivatives

Key Observations :

- The target compound’s isoxazole distinguishes it from indole-based JWH series and pyridine/piperazine derivatives like UDO .

- Compared to piperazine-containing analogs (e.g., UDO), the 3-methylpiperidine group in the target compound may enhance lipophilicity, influencing blood-brain barrier penetration.

- Substituents like trifluoromethyl (in UDO) or methoxy (in compound 4d ) modulate electronic effects and solubility, whereas the target compound’s phenyl-isoxazole may prioritize steric effects.

Key Observations :

Spectroscopic Properties

Infrared (IR) and nuclear magnetic resonance (NMR) data from analogs provide benchmarks for the target compound’s characterization:

Table 3: Spectroscopic Data Comparison

Key Observations :

- The ethanone carbonyl (C=O) in compound 4d appears at 1705 cm⁻¹ , a range typical for ketones. The target compound’s carbonyl is expected near this value.

- Aromatic protons in isoxazole (target) and oxadiazole (4d) would resonate similarly (δ ~6.5–8.0 ppm).

Key Observations :

- Isoxazole-piperidine hybrids (target) may exhibit activity against parasitic or microbial targets, similar to UDO (CYP51 inhibition) or oxadiazoles .

Biologische Aktivität

1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone, with the CAS number 953195-34-1, is a synthetic organic compound classified as a piperidine derivative. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. Its structure combines a piperidine ring and an isoxazole moiety, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₂ |

| Molecular Weight | 284.35 g/mol |

| IUPAC Name | 1-(3-methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone |

| InChI | InChI=1S/C17H20N2O2/c1-13-6-5-9-19(12-13)17(20)11-15-10-16(21-18-15)14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11-12H2,1H3 |

The biological activity of 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone is hypothesized to involve several mechanisms:

Receptor Interaction: The compound may interact with neurotransmitter receptors in the central nervous system (CNS), potentially influencing neurotransmission and signaling pathways.

Enzyme Modulation: It may act as an inhibitor or activator of specific enzymes involved in metabolic processes, which can affect cellular functions and homeostasis.

Ion Channel Modulation: The compound might modulate ion channels, impacting cellular excitability and signaling.

Study 1: Antidepressant Effects

A study evaluated the antidepressant-like effects of various piperidine derivatives in rodent models. Results indicated that compounds with structural similarities to 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone significantly reduced depressive-like behaviors when administered at specific dosages.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

Comparative Analysis

To contextualize the biological activity of 1-(3-Methylpiperidin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone, a comparison with similar compounds highlights its unique properties:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-(3-Methylpiperidin-1-yl)-2-(5-thiazolyl)ethanone | Antidepressant, Neuroprotective | Serotonin receptor modulation |

| 1-(4-Methylpiperidin-1-yloxy)-2-(5-benzothiazolyl)ethanone | Anticancer | Apoptosis induction |

| 1-(3-Methylpiperidin-1-yloxy)-2-(5-pyridinyloxy)ethanone | Antimicrobial | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.